2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMZIJAHYMODPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Structural Overview and Synthetic Objectives
Molecular Architecture
2-((4-Fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole (C₁₃H₁₆FN₂O₂S₂) features:
Synthetic Strategies and Methodological Advances
Sulfonylation-Cyclization Cascade
Stepwise Protocol (Adapted from)
Sulfonamide Formation :
- React 3-fluoropropane-1-sulfonyl chloride (1.06 equiv) with methyl 3-amino-2,6-difluorobenzoate (1.0 equiv) in dichloromethane (DCM) at 8°C.
- Base : Pyridine (3.16 equiv) scavenges HCl, preventing acid-mediated decomposition.
- Yield : 75% after aqueous workup (5N HCl, brine) and sodium sulfate drying.
Cyclization to Dihydroimidazole :
One-Pot Optimization
Microwave-Assisted Thiol-Imine Condensation
Adapting methods from, this approach reduces reaction times from 48 h to <2 h:
- Reactants :
- Propylsulfonyl chloride (1.05 equiv).
- 4-Fluorobenzyl thiol (1.1 equiv).
- Ethylene diamine (1.0 equiv) as cyclization agent.
Fluorine-Directed Metallation (Patent-Based Approach)
Reaction Optimization and Scalability
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 75 | 95 |
| THF | 7.58 | 82 | 97 |
| DMF | 36.7 | 68 | 89 |
| Ionic Liquid | N/A | 89 | 98 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: The compound can undergo substitution reactions, where the fluorophenyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Effects
a) QFM: 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole
- Structure : Features a 2-chlorobenzylthio substituent and lacks the sulfonyl group .
- Key Differences: Halogen Position: The 2-chloro substituent in QFM vs. 4-fluoro in the target compound may alter steric and electronic interactions. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine could reduce metabolic stability but enhance lipophilicity.
b) 2-(4-Fluorophenyl)-1,4,5-Triphenyl-1H-imidazole
- Structure : Direct 4-fluorophenyl substitution on the imidazole core, with additional phenyl groups at positions 1, 4, and 5 .
- Pharmacological Data: Reported pharmacological evaluation of this analog suggests imidazole derivatives with aromatic substituents exhibit varied bioactivities, highlighting the importance of substitution patterns .
c) 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
Structural and Property Comparison Table
*logP values estimated using fragment-based methods.
Q & A
Basic: What synthetic routes are commonly employed for preparing 2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the dihydroimidazole core via cyclization of thiourea derivatives with α-halo ketones under basic conditions.
- Step 2: Introduction of the 4-fluorobenzylthio group through nucleophilic substitution using 4-fluorobenzyl thiol (prepared from 4-fluorobenzyl chloride and NaSH) .
- Step 3: Sulfonylation at the imidazole nitrogen using propylsulfonyl chloride in the presence of a base like triethylamine to install the propylsulfonyl moiety .
Key optimization parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for sulfonylation), and purification via column chromatography .
Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations are used to:
- Map electron density distributions, identifying nucleophilic/electrophilic sites (e.g., sulfur atoms in thioether/sulfonyl groups) .
- Calculate Fukui indices to predict reactivity toward electrophilic or nucleophilic agents .
- Simulate vibrational spectra (IR) for comparison with experimental data, validating structural assignments .
For example, B3LYP/6-31G* basis sets are recommended for accurate correlation-energy predictions and harmonic force fields .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy:
- Sulfonyl S=O stretches (~1350 cm⁻¹) and thioether C-S vibrations (~650 cm⁻¹) .
- Mass Spectrometry (HRMS):
- Validates molecular weight (e.g., [M+H]+ at m/z 357.4) .
Advanced: How can contradictory biological activity data across similar imidazole derivatives be resolved?
Methodological Answer:
Contradictions may arise from:
- Structural variations (e.g., electron-withdrawing vs. donating groups on phenyl rings) altering target binding .
- Assay conditions (e.g., pH, solvent DMSO% affecting solubility) .
Resolution strategies: - Perform QSAR studies to correlate substituent effects (Hammett σ values) with activity trends .
- Use crystallography (e.g., protein-ligand co-crystallization) to validate binding modes .
- Standardize assays (e.g., MIC values for antimicrobial testing) .
Basic: What are the preliminary biological activities reported for this compound?
Methodological Answer:
- Antimicrobial Screening: Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microdilution assays. Activity is linked to the sulfonyl group’s electronegativity disrupting membrane integrity .
- Enzyme Inhibition: Evaluated against kinases or cytochrome P450 isoforms using fluorescence-based assays. The fluorobenzyl group may enhance hydrophobic interactions with active sites .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Catalyst Screening: Use Pd/C or CuI for coupling steps (e.g., Ullmann-type reactions for aryl-thioether formation) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency by stabilizing intermediates .
- In Situ Monitoring: TLC or HPLC tracks intermediate purity, reducing side products .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12h to 2h for cyclization steps) .
Advanced: How does X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-crystal X-ray diffraction determines:
- Challenges: Crystal growth may require vapor diffusion with hexane/ethyl acetate mixtures .
Basic: What are the stability and storage recommendations?
Methodological Answer:
- Stability: Susceptible to hydrolysis at the sulfonyl group under acidic/alkaline conditions. Stability studies (HPLC monitoring) recommend pH 6–7 buffers .
- Storage: -20°C under argon, shielded from light (due to nitro/fluorobenzyl photoinstability) .
Advanced: How do substituents influence metabolic stability in pharmacokinetic studies?
Methodological Answer:
- Fluorine atoms reduce metabolic degradation (CYP450 inhibition) by blocking oxidation sites .
- Sulfonyl groups enhance plasma protein binding, prolonging half-life .
- In vitro assays: Use liver microsomes to measure t₁/₂ and identify metabolites via LC-MS .
Advanced: What computational tools model intermolecular interactions in crystal packing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
